1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features both imidazole and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,5-dihydro-1H-imidazole with suitable quinoline derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the tetrahydroquinoline moiety can interact with biological membranes, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and its derivatives share similar structural features and biological activities.
Tetrahydroquinoline Derivatives: Compounds such as 2,3-dimethyl-1,2,3,4-tetrahydroquinoline exhibit comparable chemical properties.
Uniqueness
1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combined imidazole and tetrahydroquinoline structures, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)-2,3-dimethyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C14H19N3/c1-10-9-12-5-3-4-6-13(12)17(11(10)2)14-15-7-8-16-14/h3-6,10-11H,7-9H2,1-2H3,(H,15,16) |
InChI Key |
GHYCIOKDYICEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1C)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.